5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole
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Overview
Description
5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole is a synthetic organic compound that features a bromonaphthalene moiety linked to a tetrazole ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole typically involves the following steps:
Preparation of 7-bromonaphthalen-2-yl methanol: This intermediate can be synthesized by brominating naphthalene followed by a reduction reaction to introduce the hydroxyl group.
Formation of the ether linkage: The 7-bromonaphthalen-2-yl methanol is then reacted with a suitable alkylating agent to form the ether linkage.
Tetrazole ring formation:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, particularly involving the tetrazole ring.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can modify the functional groups on the tetrazole ring .
Scientific Research Applications
5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π stacking interactions, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromonaphthalen-2-yl methanol: This compound shares the bromonaphthalene moiety but lacks the tetrazole ring.
Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole share the tetrazole ring but have different substituents.
Uniqueness
5-(((7-Bromonaphthalen-2-yl)oxy)methyl)-1H-tetrazole is unique due to the combination of the bromonaphthalene moiety and the tetrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Properties
IUPAC Name |
5-[(7-bromonaphthalen-2-yl)oxymethyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c13-10-3-1-8-2-4-11(6-9(8)5-10)18-7-12-14-16-17-15-12/h1-6H,7H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNIIHXEIHRIMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)OCC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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